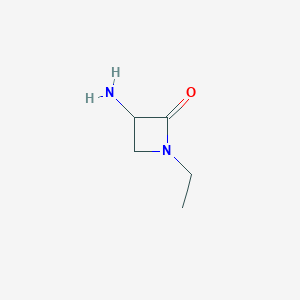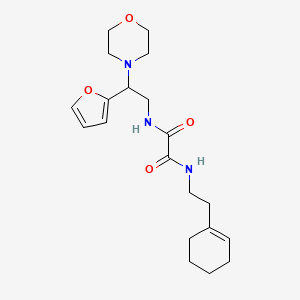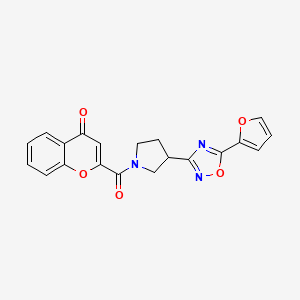
N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H21ClFN3O2 and its molecular weight is 413.88. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Imaging
One significant application involves the use of derivatives of this compound in neuroimaging, particularly in the study of Alzheimer's disease. A study utilized a hydrophobic radiofluorinated derivative, [18F]FDDNP, for positron emission tomography (PET) to identify and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of living patients. This noninvasive technique offers a promising diagnostic tool for Alzheimer's, facilitating early detection and monitoring of disease progression, as well as assessing the efficacy of experimental treatments (Shoghi-Jadid et al., 2002).
Organic Light-Emitting Devices (OLEDs)
Another research domain is the development of materials for organic light-emitting devices (OLEDs). A study synthesized and evaluated the properties of novel 1,8-naphthalimide derivatives, revealing their potential as red-emissive materials. These compounds displayed significant promise for use in standard-red OLED applications, demonstrating satisfactory chromaticity and efficiency. The structural modifications in these derivatives directly influenced their photophysical characteristics, making them suitable candidates for enhancing OLED performance (Luo et al., 2015).
Fluorescent Probes for Molecular Diagnostics
The compound's derivatives also find application as fluorescent probes for biomedical research. A specific study focused on synthesizing a novel fluorescent probe for β-amyloids, showcasing high binding affinities towards Aβ(1–40) aggregates. This development holds significant potential for the molecular diagnosis of Alzheimer’s disease, offering a powerful tool for early detection and understanding the disease's pathogenesis (Fa et al., 2015).
Zinc Ion Imaging in Biological Systems
Furthermore, a naphthalene-based fluorescent probe demonstrated high selectivity and sensitivity for zinc ions in biological systems. The probe enabled high-resolution imaging of zinc distribution in HeLa cells and Arabidopsis, contributing valuable insights into the role of zinc in cellular and molecular processes. This application underscores the importance of such compounds in advancing our understanding of metal ion homeostasis in biological contexts (Lee et al., 2015).
Photopolymerization Initiators
In polymer chemistry, derivatives of the compound have been explored as photoinitiators for photopolymerization processes. Their ability to initiate polymerization under various light-emitting diode (LED) wavelengths highlights their versatility and potential in developing advanced materials. This application is crucial for technologies such as 3D printing and the fabrication of microelectronic devices, where precise control over polymerization is required (Zhang et al., 2018).
Eigenschaften
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O2/c1-27(2)20(17-9-5-7-14-6-3-4-8-16(14)17)13-25-21(28)22(29)26-15-10-11-19(24)18(23)12-15/h3-12,20H,13H2,1-2H3,(H,25,28)(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGNAWLRYISINN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl)C2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-(3-morpholin-4-ylpropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2379128.png)
![N-(Oxan-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2379132.png)

![Ethyl 4-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B2379135.png)
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2379136.png)
![(5-methylpyrazin-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2379138.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide](/img/structure/B2379139.png)

![methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2379141.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2379142.png)


![7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2379147.png)
![Ethyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2379151.png)